

4-amino-2,3,5-trimethylphenol chemical properties

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Compound of Interest

Compound Name: **4-amino-2,3,5-trimethylphenol**

Cat. No.: **B046268**

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An In-depth Technical Guide to **4-amino-2,3,5-trimethylphenol**

Introduction

4-amino-2,3,5-trimethylphenol is a polysubstituted aminophenol, a class of organic compounds characterized by the presence of hydroxyl (-OH), amino (-NH₂), and multiple methyl groups attached to an aromatic ring.^[1] This unique arrangement of functional groups imparts a distinct chemical character, making it a valuable intermediate in the synthesis of more complex molecules.^[1] Its strategic importance is particularly noted in the pharmaceutical and fine chemical industries, where it serves as a robust scaffold for developing novel chemical entities with potential therapeutic applications.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of **4-amino-2,3,5-trimethylphenol** are summarized below. The presence of both a hydrogen-bond-donating amino group and a hydroxyl group, along with the steric and electronic effects of the three methyl groups, influences its reactivity and physical characteristics.^[1]

Property	Value	Source(s)
IUPAC Name	4-amino-2,3,5-trimethylphenol	[3]
CAS Number	10486-46-1	[1][3][4][5]
Molecular Formula	C ₉ H ₁₃ NO	[3][5]
Molecular Weight	151.21 g/mol	[1][3][5]
Melting Point	152-153 °C	[4]
Boiling Point	306.2 ± 30.0 °C (Predicted)	[4]
Density	1.088 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	10.82 ± 0.28 (Predicted)	[4]
InChIKey	NMSCVRBXXWPFSK-UHFFFAOYSA-N	[1][3]
SMILES	CC1=CC(=C(C(=C1N)C)C)O	[3]

Synthesis and Reactivity

Synthesis Pathway

The synthesis of **4-amino-2,3,5-trimethylphenol** typically begins with 2,3,5-trimethylphenol as the starting material.[1] The synthetic strategy involves an electrophilic aromatic substitution, with nitration being the most common initial step, followed by the reduction of the resulting nitro group to an amine.[1]



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Caption: General synthesis workflow for **4-amino-2,3,5-trimethylphenol**.

Chemical Reactivity

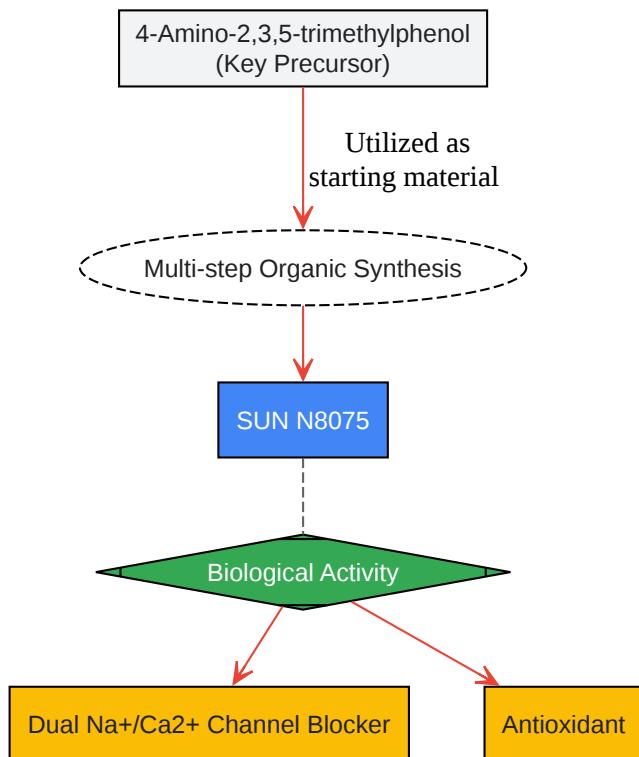
The reactivity of **4-amino-2,3,5-trimethylphenol** is governed by its functional groups:

- Amino Group (-NH₂): This group is a key site for intermolecular interactions, acting as a hydrogen bond donor.[\[1\]](#) It is also susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups.[\[1\]](#)
- Hydroxyl Group (-OH): The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for reactions such as etherification.[\[6\]](#)
- Aromatic Ring: The ring is activated by the electron-donating amino and hydroxyl groups, making it reactive towards further electrophilic substitution. The three methyl groups also influence the regioselectivity of these reactions.[\[1\]](#)

Applications in Drug Development and Research

4-amino-2,3,5-trimethylphenol is a versatile building block in medicinal chemistry and complex organic synthesis.[\[1\]](#)[\[5\]](#)

- Synthesis of SUN N8075: It is a known reactant for the synthesis of SUN N8075, a compound identified as a dual sodium and calcium channel blocker that also possesses antioxidant activity.[\[1\]](#)[\[4\]](#)
- Precursor to Tocopheramine Analogues: The compound serves as a precursor in the synthesis of tocopheramine analogues. These molecules, which are related to Vitamin E, are potent antioxidants and are subjects of interest in anti-cancer research.[\[1\]](#)
- Intermediate in Organic Synthesis: The strategic placement of its functional groups makes it a valuable intermediate for constructing intricate molecular architectures, serving as a robust scaffold for developing novel therapeutic agents.[\[1\]](#)



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Caption: Role as a precursor in the synthesis of the bioactive molecule SUN N8075.

Experimental Protocols

Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol

This protocol is a representative example based on standard organic chemistry procedures for the nitration of phenols and subsequent reduction of the nitro group.

Step 1: Nitration of 2,3,5-trimethylphenol

- **Dissolution:** Dissolve 2,3,5-trimethylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.
- **Nitrating Agent Preparation:** In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

- Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2,3,5-trimethylphenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
- Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A yellow precipitate of 4-nitro-2,3,5-trimethylphenol should form.
- Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol

- Setup: To a round-bottom flask, add the dried 4-nitro-2,3,5-trimethylphenol (1.0 eq) and a solvent such as ethanol or methanol.
- Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-2 mol%).
- Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Purge the flask with hydrogen gas.
- Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC.
- Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting **4-amino-2,3,5-trimethylphenol** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.

Characterization by ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-amino-2,3,5-trimethylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

- Data Acquisition: Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- Expected Signals:
 - Aromatic Proton: A singlet corresponding to the single proton on the aromatic ring.
 - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
 - Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group.
 - Methyl Protons (-CH₃): Three distinct singlets, each integrating to 3 protons, corresponding to the three methyl groups on the aromatic ring.
- Analysis: Integrate the peaks to confirm the proton ratios and analyze the chemical shifts to confirm the structure of the final product.

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